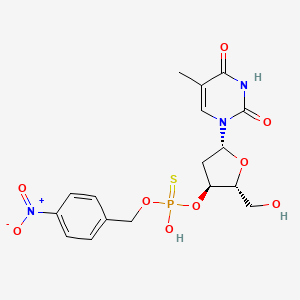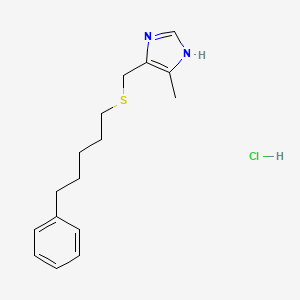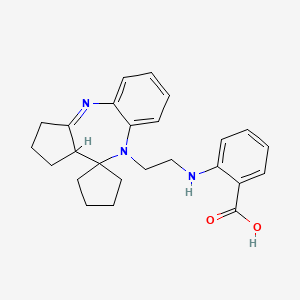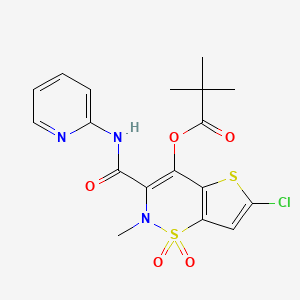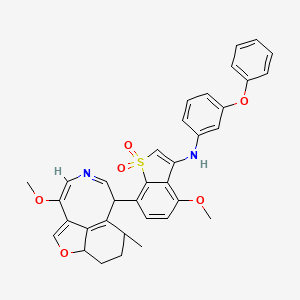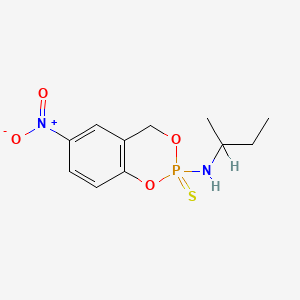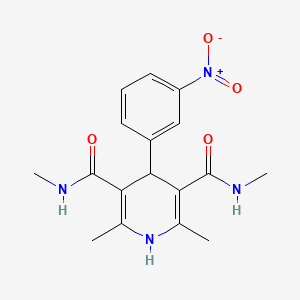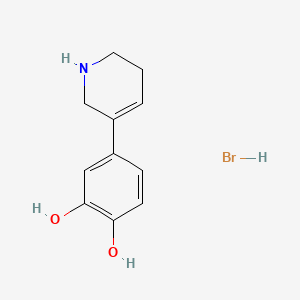
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline is a complex organic compound with a molecular formula of C23H22FNO2. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline compounds.
科学研究应用
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. The exact pathways depend on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(3,4-dimethoxyphenyl)-2-phenylisoquinoline
- 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenylisoquinoline
- 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-chlorophenyl)-2-phenylisoquinoline
Uniqueness
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical properties, biological activity, and pharmacokinetics compared to its analogs.
属性
CAS 编号 |
96719-70-9 |
|---|---|
分子式 |
C23H22FNO2 |
分子量 |
363.4 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-6,7-dimethoxy-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H22FNO2/c1-26-21-14-16-12-13-25(17-8-4-3-5-9-17)23(19(16)15-22(21)27-2)18-10-6-7-11-20(18)24/h3-11,14-15,23H,12-13H2,1-2H3 |
InChI 键 |
YGUXVCXVUQCACA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(N(CCC2=C1)C3=CC=CC=C3)C4=CC=CC=C4F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


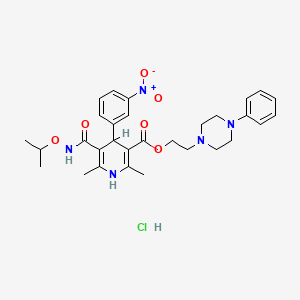
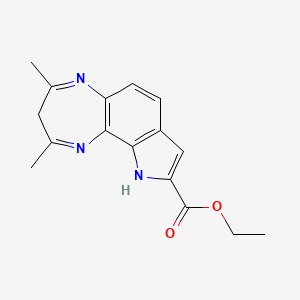
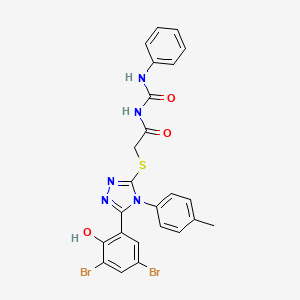
![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
